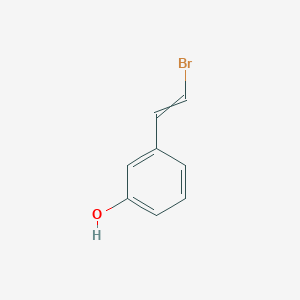

(E)-3-(2-bromovinyl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-3-(2-bromovinyl)phenol is an organic compound with the molecular formula C8H7BrO It is characterized by the presence of a bromovinyl group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-bromovinyl)phenol typically involves the bromination of 3-vinylphenol. One common method is the addition of bromine to the double bond of 3-vinylphenol under controlled conditions to ensure the formation of the (E)-isomer. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-bromovinyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The bromovinyl group can be reduced to form the corresponding ethyl derivative.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of 3-(2-ethyl)phenol.

Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

The applications of (E)-3-(2-bromovinyl)phenol are varied, with notable uses in scientific research, particularly in synthesizing pharmaceutical intermediates and macromolecular materials . It's important to note that while PubChem provides structural and chemical information for this compound , and BenchChem mentions its reactivity in electrophilic aromatic substitution, these sources are not the focus of this response due to the user's specific instructions.

Scientific Research Applications

This compound is a synthetic building block used to create a series of (E)-4-(beta-bromovinyl) phenol ester functional compounds through esterification . Compared to existing methods, this method is economical, quick, and has good selectivity of yield . The resulting (E)-4-(beta-bromovinyl) phenol ester, which has an ester structure and bromine ethylene unit, can be used for developing medicines, pesticides, natural products, polymers, and functional materials with biological activities .

Use as an Intermediate

β-haloolefins, such as this compound, are useful synthetic intermediates that can form carbon-to-carbon and carbon-hetero bonds through metal-catalyzed linked reactions like Stille, Suzuki, Heck, Sonogashira, and Buchwald . This allows for the stereoselective synthesis of olefin compounds, with applications in medicine, agricultural chemicals, natural products, polymers, and functional materials . In recent years, with the rapid development of organometallic chemistry and drug research, the applications of β-haloolefins, especially β-bromstyrol derivatives, have become increasingly extensive .

Synthesis of (E)-4-(beta-bromovinyl) phenol

To prepare (E)-4-(beta-bromovinyl) phenol, 20mL of (E)-chloroformic solution of 4-(beta-bromovinyl) phenylacetate containing 1.235g (5mmol) is mixed with 10mL ethanolic solution containing 0.68g (10mmol) sodium ethylate, and the mixture is magnetically stirred for 3 minutes . After the reaction, the system is diluted with 100mL chloroform and vigorously stirred with 100mL 2% hydrochloric acid . The organic layer is separated, and the water layer is extracted twice with 50mL chloroform . The combined organic layers are washed to neutrality, dried with anhydrous sodium sulfate, and the chloroform is removed by pressure reduction and steaming to obtain 0.876g of light brown solid (E)-4-(beta-bromovinyl) phenol, with a yield of 88% .

Synthesis of (E)-4-(beta-bromovinyl) phenol laurate

In a 25mL dry round-bottom flask, 10mL (110mmol) benzene, 199mg (1mmol) (E)-4-(beta-bromovinyl) phenol, 156mg (1.05mmol) styracin, and 12mg (0.1mmol) right-Dimethylamino pyridine (DMAP) are added . The mixture is stirred magnetically at room temperature, and after 8 minutes, 206mg (1mmol) N, N '-dicyclohexylcarbodiimide (DCC) is added . The reaction is carried out at room temperature for 24 hours . The solvent is then removed by pressure reduction and steaming, and the residue is purified by column chromatography using ethyl acetate: sherwood oil=1: 5-1: 9 as the eluent to obtain 323mg of (E)-4-(beta-bromovinyl) phenol laurate, with a yield of 98% .

Development of antiviral drugs

l-BHDU (β-l-5-((E)-2-bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl))uracil) is a uridine derivative with potent and safe anti-VZV agent . In human foreskin fibroblasts (HFFs), l-BHDU is effective against VZV with an EC50 value of 0.25 μM, and is not cytotoxic in HFFs up to 200 μM, yielding a selectivity index (SI) of >909 . In vivo, l-BHDU significantly reduces VZV growth and spread compared to ACV and VACV .

Mechanism of Action

The mechanism of action of (E)-3-(2-bromovinyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The bromovinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the phenol group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

- 3-(2-chlorovinyl)phenol

- 3-(2-fluorovinyl)phenol

- 3-(2-iodovinyl)phenol

Uniqueness

(E)-3-(2-bromovinyl)phenol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Q & A

Q. What are the most reliable synthetic routes for (E)-3-(2-bromovinyl)phenol, and how can reaction efficiency be optimized?

Basic:

The compound can be synthesized via Knoevenagel condensation between 3-hydroxybenzaldehyde and bromoethyl reagents, followed by stereoselective bromination. A typical protocol involves refluxing in ethanol with a catalytic base (e.g., piperidine) to promote imine or vinyl bond formation .

Advanced:

Optimization studies suggest using microwave-assisted synthesis to reduce reaction time and improve stereoselectivity. Solvent polarity (e.g., DMF vs. ethanol) significantly impacts yield due to stabilization of intermediates. For example, DFT calculations (B3LYP/6-31G*) predict transition-state energies for bromovinyl bond formation, guiding solvent selection . Catalytic systems like Pd-mediated cross-coupling (Suzuki or Heck) may also introduce regioselectivity in brominated intermediates .

Q. How can structural characterization of this compound be performed to confirm its stereochemistry and purity?

Basic:

- NMR : 1H NMR analysis of the vinyl proton coupling constants (J=12−16 Hz) confirms the E-configuration. The phenolic -OH proton appears as a singlet (~5 ppm) in DMSO-d6 .

- X-ray crystallography : Single-crystal diffraction resolves bond angles and dihedral angles (e.g., C-Br bond length ~1.9 Å) .

Advanced:

- HPLC-MS with chiral columns distinguishes enantiomeric impurities.

- Solid-state 13C NMR assesses crystallinity and polymorphic forms, critical for reproducibility in biological assays .

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

Basic:

DFT calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and electrostatic potential surfaces, predicting nucleophilic/electrophilic sites. For instance, the bromine atom exhibits a partial positive charge (+0.32 e), making it reactive toward thiol groups in proteins .

Advanced:

- Molecular dynamics (MD) simulations assess solvation effects and ligand-protein binding kinetics (e.g., interaction with STAT3 for neuroprotective studies) .

- TD-DFT predicts UV-Vis absorption spectra (λmax≈280 nm), aiding in photostability assessments .

Q. How can researchers evaluate the biological activity of this compound, particularly in neuroprotection or anti-inflammatory pathways?

Basic:

- In vitro assays : Test inhibition of pro-inflammatory cytokines (TNF-α, IL-6) in LPS-stimulated macrophages. IC50 values <10 μM suggest therapeutic potential .

- MTT assays on neuronal cell lines (e.g., SH-SY5Y) measure cytotoxicity and neuroprotection against oxidative stress (e.g., H2O2-induced damage) .

Advanced:

- Western blotting validates downstream targets (e.g., STAT3 phosphorylation inhibition) .

- Molecular docking (AutoDock Vina) models binding affinity to STAT3’s SH2 domain, correlating with experimental IC50 values .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

Basic:

- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal/ inhalation exposure. The compound is classified as Harmful (H303/H313/H333) .

- Waste disposal : Neutralize phenolic waste with 10% NaOH before disposal .

Advanced:

- Stability tests : Monitor degradation under UV light (λ = 254 nm) via HPLC to establish shelf-life.

- Thermogravimetric analysis (TGA) determines decomposition temperature (>200°C) for safe storage .

Q. How can researchers resolve contradictions in reported data (e.g., conflicting bioactivity or synthetic yields)?

Methodology:

- Meta-analysis : Compare solvent systems (e.g., ethanol vs. toluene) and catalyst loadings across studies to identify yield outliers .

- Reproducibility checks : Validate NMR shifts (e.g., δ 7.2–7.8 ppm for aromatic protons) and crystallographic data (CCDC deposition codes) .

- Dose-response reevaluation : Test bioactivity across multiple cell lines (e.g., RAW 264.7 vs. BV-2) to rule out cell-specific effects .

Properties

Molecular Formula |

C8H7BrO |

|---|---|

Molecular Weight |

199.04 g/mol |

IUPAC Name |

3-(2-bromoethenyl)phenol |

InChI |

InChI=1S/C8H7BrO/c9-5-4-7-2-1-3-8(10)6-7/h1-6,10H |

InChI Key |

ZOBYKOQITZPVFN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)O)C=CBr |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.